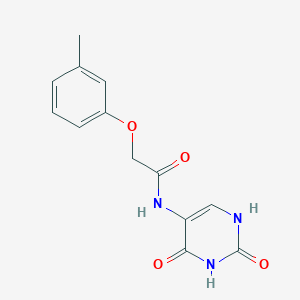
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a dioxo group and an acetamide moiety linked to a methylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of urea with an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dioxo Group: The dioxo group is introduced by oxidizing the pyrimidine core using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Attachment of the Acetamide Moiety: The acetamide moiety is introduced by reacting the pyrimidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with 3-Methylphenol: The final step involves the coupling of the intermediate with 3-methylphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and catalysts to enhance yield and purity. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial in the industrial process.
化学反应分析
Types of Reactions
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted acetamide derivatives.
科学研究应用
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
作用机制
The mechanism of action of N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide involves the inhibition of specific enzymes, such as kinases, that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(4-methylphenoxy)acetamide: Methyl group is positioned at the 4-position on the phenoxy ring.
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(2-methylphenoxy)acetamide: Methyl group is positioned at the 2-position on the phenoxy ring.
Uniqueness
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its binding affinity and specificity towards target enzymes. This structural variation can result in different biological activities and applications compared to its analogs.
属性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-3-2-4-9(5-8)20-7-11(17)15-10-6-14-13(19)16-12(10)18/h2-6H,7H2,1H3,(H,15,17)(H2,14,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFDPLGDZFJHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
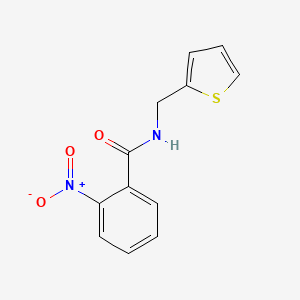
![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 4-METHOXYBENZOATE](/img/structure/B5865377.png)
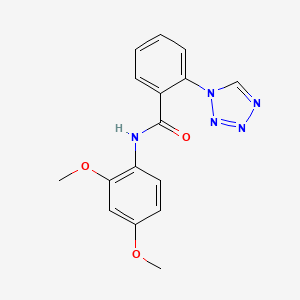
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)
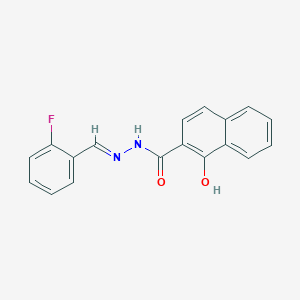
![N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5865418.png)
![2-[4-(Naphthalen-1-ylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B5865421.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)
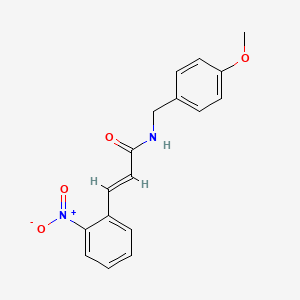
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B5865457.png)
